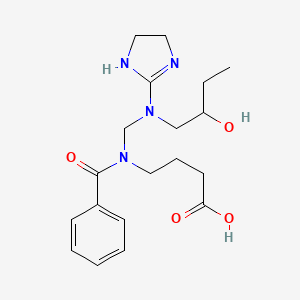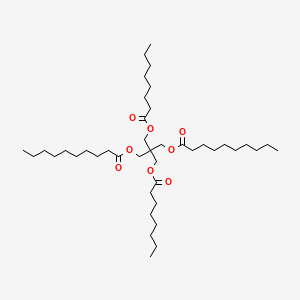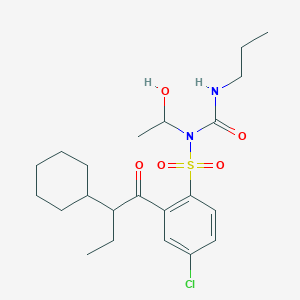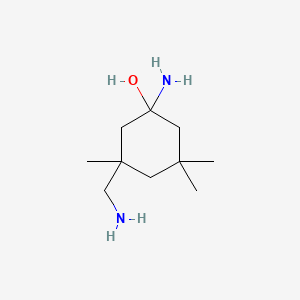
Cyclohexanol, 1-amino-3-aminomethyl-3,5,5-trimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
1-amino-3-(aminomethyl)-3,5,5-trimethylcyclohexan-1-ol can be synthesized through several methods. One common synthetic route involves the hydrogenation of isophorone nitrile in the presence of a catalyst such as palladium on carbon. The reaction is typically carried out under high pressure and temperature conditions to achieve the desired product .
Industrial Production Methods
In industrial settings, the production of 1-amino-3-(aminomethyl)-3,5,5-trimethylcyclohexan-1-ol often involves the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The compound is then purified through distillation and other separation techniques to obtain a high-purity product suitable for various applications .
化学反応の分析
Types of Reactions
1-amino-3-(aminomethyl)-3,5,5-trimethylcyclohexan-1-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides and other derivatives.
Reduction: It can be reduced to form various amines and related compounds.
Substitution: The amino groups in the compound can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides and hydroxylamines, while reduction can produce primary and secondary amines .
科学的研究の応用
1-amino-3-(aminomethyl)-3,5,5-trimethylcyclohexan-1-ol has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds and polymers.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
作用機序
The mechanism of action of 1-amino-3-(aminomethyl)-3,5,5-trimethylcyclohexan-1-ol involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile, participating in reactions with electrophiles to form new chemical bonds. It can also interact with enzymes and other proteins, potentially modulating their activity and function .
類似化合物との比較
Similar Compounds
1-amino-3-(aminomethyl)-3,5,5-trimethylcyclohexane: This compound is structurally similar but lacks the hydroxyl group present in 1-amino-3-(aminomethyl)-3,5,5-trimethylcyclohexan-1-ol.
3-aminomethyl-3,5,5-trimethylcyclohexylamine: Another similar compound with slight variations in the amino group positioning.
Uniqueness
1-amino-3-(aminomethyl)-3,5,5-trimethylcyclohexan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. The presence of both amino and hydroxyl groups allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields .
特性
CAS番号 |
25724-35-0 |
|---|---|
分子式 |
C10H22N2O |
分子量 |
186.29 g/mol |
IUPAC名 |
1-amino-3-(aminomethyl)-3,5,5-trimethylcyclohexan-1-ol |
InChI |
InChI=1S/C10H22N2O/c1-8(2)4-9(3,7-11)6-10(12,13)5-8/h13H,4-7,11-12H2,1-3H3 |
InChIキー |
CECAZZROEIAEGC-UHFFFAOYSA-N |
正規SMILES |
CC1(CC(CC(C1)(N)O)(C)CN)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


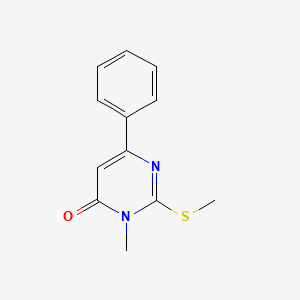
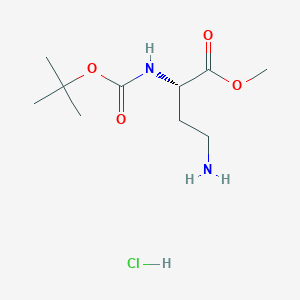
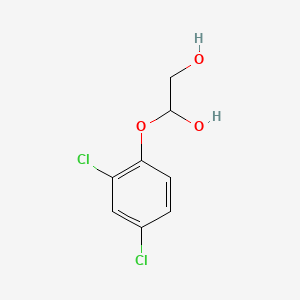
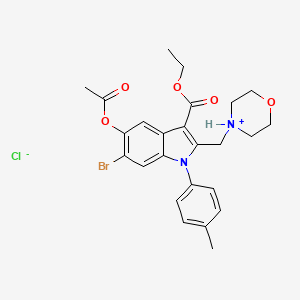
![Tert-butyl 8-amino-2-methyl-2H-benzo[B][1,4]oxazine-4(3H)-carboxylate](/img/structure/B13783523.png)
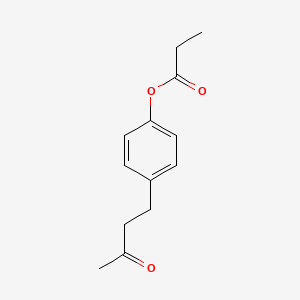

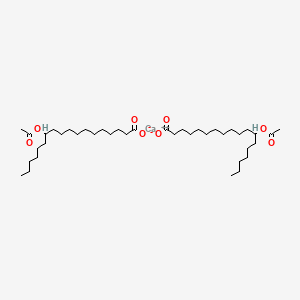

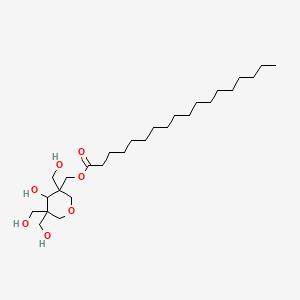
![4-Thiazolidinone, 5-[(6-ethoxy-1-ethyl-2(1H)-quinolinylidene)ethylidene]-3-ethyl-2-thioxo-](/img/structure/B13783569.png)
